N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This compound, in particular, features a cyclohexyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a 1H-1,2,3-triazol-1-yl group and a carboxamide group.
Synthetic Routes and Reaction Conditions:
Click Chemistry: One common synthetic route involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Cycloaddition Reaction: The reaction typically requires a copper(I) catalyst and is performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl groups.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry applications. Biology: Triazoles are known for their antimicrobial properties, and this compound may be investigated for its potential use as an antimicrobial agent. Medicine: The compound's biological activity can be explored for drug discovery and development, particularly in the treatment of infections or other diseases. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to inhibit theCarbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
It can be inferred from related studies that 1h-1,2,3-triazole analogs exhibit inhibitory potential throughdirect binding with the active site residues of their target enzymes . In the case of Carbonic Anhydrase-II, this binding could disrupt the enzyme’s normal function, leading to the observed inhibitory effects .
Biochemical Pathways
carbon dioxide transport and pH regulation . Inhibition of Carbonic Anhydrase-II could disrupt these processes, potentially leading to a variety of downstream effects .
Result of Action
Similar compounds have been shown to induceapoptosis in certain cell lines
Future Directions
The 1,2,3-triazole moiety plays a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the future directions of “N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could be in these areas.
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to exhibit inhibitory potential against the enzyme carbonic anhydrase-II . This interaction is believed to occur through direct binding with the active site residues of the enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to induce apoptosis in BT-474 cells . This is evidenced by the inhibition of colony formation in these cells in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site of tubulin . This binding interaction leads to the inhibition of tubulin polymerization, thereby disrupting the microtubule network within the cell .
Comparison with Similar Compounds
1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure but may have different substituents or functional groups.
Pyrrolidine Derivatives: Other pyrrolidine derivatives may have different substituents on the pyrrolidine ring.
Cyclohexyl Compounds: Compounds with cyclohexyl groups attached to different heterocyclic rings.
Uniqueness: The uniqueness of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWHDIDBJLERQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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